CCD Lipid01

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

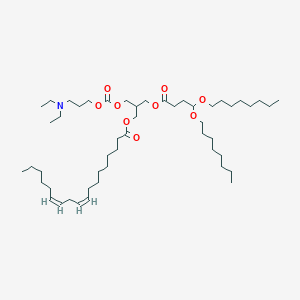

C50H93NO9 |

|---|---|

Poids moléculaire |

852.3 g/mol |

Nom IUPAC |

[2-[3-(diethylamino)propoxycarbonyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C50H93NO9/c1-6-11-14-17-20-21-22-23-24-25-26-27-28-29-32-36-47(52)58-43-46(45-60-50(54)57-42-35-39-51(9-4)10-5)44-59-48(53)37-38-49(55-40-33-30-18-15-12-7-2)56-41-34-31-19-16-13-8-3/h20-21,23-24,46,49H,6-19,22,25-45H2,1-5H3/b21-20-,24-23- |

Clé InChI |

CHTXXFZHKGGQGX-IFLFXUNCSA-N |

SMILES isomérique |

CCCCCCCCOC(CCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)OCCCN(CC)CC)OCCCCCCCC |

SMILES canonique |

CCCCCCCCOC(CCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)OCCCN(CC)CC)OCCCCCCCC |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CCD Lipid01

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCD Lipid01, also known as LP-01, is a synthetic, biodegradable, ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics. Its mechanism of action is intrinsically linked to its structural properties, particularly its tertiary amine head group, which confers a pH-dependent charge. With a pKa of approximately 6.1, this compound is predominantly neutral at physiological pH (7.4) and becomes positively charged within the acidic environment of the endosome. This charge-switching capability is the cornerstone of its function, enabling efficient encapsulation of anionic therapeutic payloads, such as mRNA and siRNA, and facilitating their subsequent release from the endosome into the cytoplasm, a critical step for therapeutic efficacy. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action: pH-Dependent Protonation and Endosomal Escape

The primary function of this compound is to act as a delivery vehicle for nucleic acids. It does not have a direct pharmacological effect itself; rather, its mechanism is centered on overcoming the cellular barriers to nucleic acid delivery. This process can be broken down into three key stages:

-

Nucleic Acid Encapsulation: During the formulation of LNPs, which is typically performed at a low pH (around 4.0-5.0), the tertiary amine of this compound is protonated, rendering it positively charged. This positive charge allows for strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to their efficient encapsulation within the core of the LNP.

-

Systemic Circulation: Once administered in vivo, the LNPs enter the bloodstream, where the physiological pH is approximately 7.4. At this pH, which is above the pKa of this compound (~6.1), the lipid is deprotonated and becomes largely neutral. This neutral surface charge is crucial for reducing non-specific interactions with blood components and non-target cells, thereby increasing the circulation half-life and stability of the LNP.

-

Cellular Uptake and Endosomal Escape: LNPs are typically taken up by cells through endocytosis. Following internalization, the endosome matures and its internal pH progressively drops to 5.0-6.0. As the pH within the endosome falls below the pKa of this compound, the lipid becomes protonated and regains its positive charge. This leads to an interaction with the negatively charged lipids of the endosomal membrane, disrupting the membrane's integrity and facilitating the release of the nucleic acid cargo into the cytoplasm. This endosomal escape is the most critical step for the therapeutic action of the delivered nucleic acid.

Data Presentation

The performance of this compound is typically evaluated in the context of a full LNP formulation. The following tables summarize key quantitative data from studies utilizing LNPs formulated with this compound (LP-01).

Table 1: Physicochemical Properties of LP-01 Containing LNPs

| Parameter | Value | Conditions | Reference |

| pKa | ~6.1 | TNS Assay | [1][2] |

| Particle Size (Z-average) | < 100 nm | Formulated with luciferase mRNA | [2][3] |

| Polydispersity Index (PDI) | < 0.2 | Formulated with luciferase mRNA | [2][3] |

| mRNA Encapsulation Efficiency | >95% | RiboGreen Assay | [2][4] |

Table 2: In Vivo Performance of LP-01 Containing LNPs in Mice

| Parameter | Result | Model System | Reference |

| Primary Organ of Accumulation | Liver | Intravenous administration in BALB/c mice | [2] |

| Secondary Organs of Accumulation | Spleen, Kidneys | Intravenous administration in BALB/c mice | [5] |

| In Vivo Gene Editing Efficiency | ~70% editing of Ttr gene in liver | C57BL/6 mice, single IV dose | [6] |

| Target Protein Reduction | >97% reduction in serum TTR protein | C57BL/6 mice, single IV dose, sustained for at least 12 months | [7] |

| Biodegradability | Cleared from the liver with a half-life of ~6 hours | C57BL/6 mice | [8] |

Experimental Protocols

The following are representative protocols for the formulation and evaluation of this compound (LP-01) containing LNPs, based on methodologies described in the literature.[2][3][8][9]

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic device.

-

Preparation of Solutions:

-

Lipid Stock Solution (in Ethanol): Prepare a stock solution of this compound (LP-01), cholesterol, and a helper lipid (e.g., DSPC) in 100% ethanol. A common molar ratio is 50:38.5:10 (LP-01:Cholesterol:DSPC). A PEGylated lipid (e.g., DMG-PEG2000) is also included at a low molar percentage (e.g., 1.5%).

-

mRNA Solution (in Aqueous Buffer): Dissolve the mRNA cargo in a low pH buffer, such as 50 mM sodium acetate (B1210297) (pH 4.5).

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

-

Use a microfluidic mixing device (e.g., from Precision NanoSystems or a similar setup) to mix the two solutions at a defined flow rate ratio (typically 3:1 aqueous to ethanol) and total flow rate (e.g., 10-12 mL/min). This rapid mixing process leads to the self-assembly of the LNPs.

-

-

Dialysis and Concentration:

-

The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 overnight to remove the ethanol and raise the pH.

-

For in vivo studies, the LNPs can be concentrated using centrifugal filter units (e.g., Amicon with a 30 kDa MWCO).

-

Characterization of LNPs

-

Size and Polydispersity Index (PDI) Measurement:

-

Dilute the LNP solution in PBS.

-

Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering (DLS).

-

-

Encapsulation Efficiency Quantification:

-

Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).

-

Measure the fluorescence of the LNP sample before and after the addition of a detergent (e.g., 0.5% Triton X-100) that lyses the LNPs.

-

The encapsulation efficiency is calculated as: ((Fluorescence_with_detergent - Fluorescence_without_detergent) / Fluorescence_with_detergent) * 100%.

-

In Vivo Evaluation in a Mouse Model

This protocol is based on the study by Finn et al. (2018) for evaluating in vivo gene editing.[7]

-

Animal Model: C57BL/6 mice.

-

Administration: Administer the LNP-encapsulated Cas9 mRNA and sgRNA targeting the transthyretin (Ttr) gene via a single intravenous (tail vein) injection.

-

Sample Collection: Collect blood samples at various time points post-administration to measure serum TTR protein levels. Harvest liver tissue at the end of the study.

-

Quantification of Gene Editing:

-

Isolate genomic DNA from the liver tissue.

-

Amplify the target region of the Ttr gene using PCR.

-

Analyze the PCR products for insertions and deletions (indels) resulting from non-homologous end joining repair using Next-Generation Sequencing (NGS).

-

-

Quantification of Target Protein Reduction:

-

Measure the concentration of TTR protein in the serum samples using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Signaling Pathways and Cellular Interactions

The "signaling pathway" for this compound is the physical pathway of delivery. The key event is the interaction with and disruption of the endosomal membrane.

The protonated this compound is thought to interact with anionic phospholipids, such as phosphatidylserine, present on the inner leaflet of the endosomal membrane. This interaction leads to a disruption of the bilayer structure, potentially through the formation of non-bilayer lipid phases, which results in the formation of pores or the complete rupture of the endosome, allowing the nucleic acid cargo to escape into the cytoplasm where it can be translated (in the case of mRNA) or engage with its target (in the case of siRNA).

Conclusion

This compound (LP-01) is a highly effective ionizable cationic lipid for the in vivo delivery of nucleic acids. Its mechanism of action is elegantly simple yet powerful, relying on a pH-sensitive charge switch to navigate the journey from formulation to cytoplasmic delivery. The quantitative data and experimental protocols outlined in this guide provide a framework for the rational design and evaluation of LNP-based therapeutics utilizing this and similar lipids. The successful clinical translation of LNP technology underscores the importance of understanding the fundamental mechanisms of each component, with this compound serving as a prime example of a well-designed molecule for overcoming the challenge of intracellular drug delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Formulating and Characterizing Lipid Nanoparticles for Gene Delivery using a Microfluidic Mixing Platform [jove.com]

- 6. Intellia Therapeutics Demonstrates Pioneering CRISPR/Cas9 Genome Editing Efficiency Data Using Lipid Nanoparticle Delivery Technology - Intellia Therapeutics [ir.intelliatx.com]

- 7. A Single Administration of CRISPR/Cas9 Lipid Nanoparticles Achieves Robust and Persistent In Vivo Genome Editing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]

The Architecture of Delivery: A Technical Guide to CCD Lipid01 in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of nucleic acid-based therapeutics, including mRNA vaccines and siRNA therapies, has underscored the critical need for sophisticated and efficient drug delivery systems. At the forefront of this innovation are lipid nanoparticles (LNPs), which serve as the primary non-viral vectors for protecting and transporting these delicate payloads to their target cells. Central to the function of these LNPs are ionizable cationic lipids, a class of molecules engineered to safely encapsulate nucleic acids and facilitate their release into the cytoplasm. This technical guide provides an in-depth examination of CCD Lipid01 (also known as LP-01), a novel, biodegradable ionizable lipid that has demonstrated significant promise in preclinical studies for in vivo gene editing and RNA delivery.

This compound: Structure and Physicochemical Properties

This compound is a cationic lipid designed for the formulation of lipid nanoparticles to deliver biologically active agents, such as RNA and DNA, to cells and tissues.[1][2][3][4] Its structure is disclosed in patent WO2015095340 A1.[5]

Chemical Structure:

The formal chemical name for this compound is 3-((4,4-bis(octyloxy)butanoyl)oxy)-2-((((3-(diethylamino)propoxy)carbonyl)oxy)methyl)propyl (9Z,12Z)-octadeca-9,12-dienoate.

-

Molecular Formula: C₅₀H₉₃NO₉

-

Molecular Weight: 852.27 g/mol

-

CAS Number: 1799316-64-5

The structure of this compound incorporates a tertiary amine head group, which is ionizable, and multiple hydrophobic tails. This amphipathic nature is crucial for its function within a lipid nanoparticle. The biodegradability of LP-01 is a key feature, contributing to reduced liver bioaccumulation compared to other non-biodegradable ionizable lipids.[6]

Function in Drug Delivery: The Mechanism of Action

The primary role of this compound in drug delivery is to facilitate the encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells. This is achieved through a pH-sensitive mechanism.

At a low pH (around 4.0), which is used during the LNP formulation process, the tertiary amine head group of this compound becomes protonated, resulting in a positive charge. This positive charge allows for the electrostatic complexation with the negatively charged phosphate (B84403) backbone of nucleic acids like mRNA and siRNA. This complexation is fundamental to the high encapsulation efficiency of the cargo within the LNP.

Once the LNPs are administered in vivo, they circulate at a physiological pH of approximately 7.4. At this neutral pH, this compound is largely deprotonated and carries a near-neutral charge. This is a critical design feature that reduces non-specific interactions with blood components and non-target cells, thereby improving the safety profile and circulation time of the nanoparticles.

Upon cellular uptake via endocytosis, the LNP is trafficked into the endosomal pathway. The endosome matures, its internal pH drops to around 5-6. In this acidic environment, this compound again becomes protonated. This positive charge is thought to mediate the interaction with negatively charged lipids in the endosomal membrane. This interaction leads to a disruption of the endosomal membrane, potentially through a phase transition of the lipid mixture, which ultimately allows the nucleic acid payload to be released into the cytoplasm where it can exert its therapeutic effect.

Below is a diagram illustrating the proposed mechanism of endosomal escape facilitated by ionizable lipids like this compound.

Caption: Endosomal escape pathway for LNPs containing ionizable lipids.

Quantitative Performance Data

The performance of this compound-based lipid nanoparticles has been evaluated in several studies. The following table summarizes key quantitative data.

| Parameter | Value | Payload | Notes |

| pKa | 6.1 | Not applicable | The pH at which 50% of the ionizable lipid is protonated. Crucial for endosomal escape. |

| Particle Size (Z-average) | 100-120 nm | Cas9 mRNA and sgRNA | Formulated using microfluidic mixing. Size is a critical factor for biodistribution and cellular uptake. |

| Encapsulation Efficiency | >90% | Cas9 mRNA and sgRNA | High encapsulation efficiency ensures a sufficient amount of the therapeutic payload is delivered. |

| Liver Clearance Half-life | ~6 hours | Not applicable (lipid) | Demonstrates the biodegradability of LP-01, leading to reduced liver bioaccumulation. |

Experimental Protocols

Formulation of this compound-based Lipid Nanoparticles (Microfluidic Mixing)

This protocol is adapted from studies demonstrating the formulation of LNPs for in vivo gene editing.

Materials:

-

This compound (LP-01)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG2k-DMG)

-

Ethanol (B145695) (200 proof, anhydrous)

-

Nucleic acid payload (e.g., mRNA, sgRNA)

-

50 mM acetate (B1210297) buffer (pH 4.0)

-

Microfluidic mixing device (e.g., Precision NanoAssemblr)

Procedure:

-

Lipid Stock Preparation:

-

Prepare individual stock solutions of this compound, DSPC, Cholesterol, and PEG2k-DMG in absolute ethanol.

-

Ensure complete dissolution, which may require gentle heating.

-

-

Lipid Mixture Preparation:

-

Combine the lipid stock solutions in a molar ratio of 45:9:44:2 (this compound : DSPC : Cholesterol : PEG2k-DMG).

-

This ethanolic lipid mixture constitutes the organic phase.

-

-

Aqueous Phase Preparation:

-

Dissolve the nucleic acid payload (e.g., a 1:1 weight ratio of mRNA to sgRNA) in 50 mM acetate buffer (pH 4.0).

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the ethanolic lipid mixture and the aqueous nucleic acid solution into separate syringes.

-

Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 12 mL/min). The rapid mixing in the microfluidic channels induces the self-assembly of the lipid nanoparticles.

-

-

Downstream Processing:

-

The resulting LNP suspension is typically dialyzed against a suitable buffer (e.g., PBS) to remove ethanol and raise the pH to neutral.

-

The LNPs can be concentrated if necessary using techniques like tangential flow filtration.

-

The following diagram illustrates the experimental workflow for LNP formulation.

Caption: A schematic of the LNP formulation process using microfluidics.

Characterization of Lipid Nanoparticles

Particle Size and Polydispersity Index (PDI):

-

Measured by Dynamic Light Scattering (DLS). This technique measures the fluctuations in scattered light intensity due to the Brownian motion of the particles.

Encapsulation Efficiency:

-

Determined using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the dye is significantly enhanced upon binding to nucleic acids. The encapsulation efficiency is calculated by measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100).

Conclusion

This compound (LP-01) represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its biodegradable nature and efficient in vivo performance make it a compelling candidate for the development of next-generation genetic medicines. This technical guide has provided a comprehensive overview of its structure, function, and formulation, offering a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of lipid nanoparticle technology. Further optimization of LNP formulations containing this compound for specific payloads and target tissues will undoubtedly expand its applications in the future.

References

- 1. WO2015095340A1 - Lipids and lipid compositions for the delivery of active agents - Google Patents [patents.google.com]

- 2. 1799316-64-5 I CAS#: 1799316-64-5 I cationic lipid I InvivoChem [invivochem.com]

- 3. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Physicochemical Properties of CCD Lipid01

This guide provides a comprehensive overview of the physicochemical properties of CCD Lipid01, a cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic agents. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations of key processes.

Core Physicochemical Properties of this compound

This compound, also identified as LP-01, is an ionizable cationic amino lipid. Its properties are pivotal for the effective encapsulation and intracellular delivery of nucleic acids, such as mRNA and sgRNA. The ionizable nature of this compound is a key design feature, allowing for a pH-dependent charge that facilitates both nucleic acid complexation during formulation and subsequent release from the endosome into the cytoplasm of target cells.

Table 1: Physicochemical and General Properties of this compound

| Property | Value | Source |

| Chemical Name | 9Z,12Z-octadecadienoic acid, 3-[4,4-bis(octyloxy)-1-oxobutoxy]-2-[[[[3-(diethylamino)propoxy]carbonyl]oxy]methyl]propyl ester | [1] |

| Synonyms | LP-01, CIN-16645 | [1] |

| CAS Number | 1799316-64-5 | [1] |

| Molecular Formula | C₅₀H₉₃NO₉ | [1] |

| Molecular Weight | 852.3 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| pKa | ~6.1 | [1][3] |

| Purity | >95% | [1] |

| Solubility | Soluble in Ethanol (B145695), DMSO, DMF, Dichloromethane | [1][3] |

| Storage | -20°C | [3] |

Lipid Nanoparticle (LNP) Formulation and Characterization

This compound is a critical component in lipid nanoparticle formulations designed for in vivo delivery. A notable application involves the delivery of CRISPR/Cas9 gene-editing components. A study by Finn et al. (2018) details a specific LNP formulation utilizing this compound (referred to as LP-01 in the publication) for robust and persistent in vivo genome editing of the transthyretin (Ttr) gene in the liver[4].

Table 2: Characterization of an LP-01 (this compound) Containing LNP Formulation for CRISPR/Cas9 Delivery

| Parameter | Value | Method |

| Mean Particle Size | < 100 nm | Dynamic Light Scattering (DLS) |

| Encapsulation Efficiency | High (specific values may vary based on payload and process) | Not explicitly stated in the provided search results |

| Biodistribution | Predominantly targets the lung, with different characteristics from other clinically approved LNPs. | In vivo studies[5] |

| Biocompatibility | Well-tolerated with a biodegradable profile. | In vivo studies in mice and rats[1][4] |

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

The following protocol is a general representation based on common LNP manufacturing techniques used for encapsulating nucleic acids. Specific ratios and concentrations are critical for optimal performance and should be determined empirically for each application.

Protocol 1: LNP Formulation by Microfluidic Mixing

-

Preparation of Lipid Stock Solution:

-

Dissolve this compound (ionizable lipid), a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol at a specific molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid)[6].

-

The total lipid concentration in the ethanolic solution is typically in the range of 10-25 mM[6].

-

-

Preparation of Aqueous Phase:

-

Dissolve the nucleic acid payload (e.g., mRNA, sgRNA/Cas9 mRNA) in an acidic aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4-5). The acidic pH ensures that the ionizable lipid is protonated and positively charged.

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

-

Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing leads to self-assembly of the LNPs with the nucleic acid encapsulated.

-

-

Purification and Buffer Exchange:

-

Dialyze the resulting LNP suspension against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This process neutralizes the surface charge of the LNPs, which is important for in vivo stability.

-

Concentrate the purified LNPs to the desired final concentration using a suitable method like tangential flow filtration.

-

LNP Characterization

Protocol 2: Particle Size and Zeta Potential Measurement

-

Sample Preparation: Dilute the LNP formulation in an appropriate buffer (e.g., PBS for size, deionized water for zeta potential) to a suitable concentration for measurement.

-

Dynamic Light Scattering (DLS) for Particle Size:

-

Use a DLS instrument to measure the hydrodynamic diameter and polydispersity index (PDI) of the LNPs.

-

Equilibrate the sample to the desired temperature (e.g., 25°C) before measurement.

-

Perform multiple measurements and average the results.

-

-

Zeta Potential Measurement:

-

Use an electrophoretic light scattering instrument to measure the zeta potential of the LNPs.

-

The zeta potential provides information about the surface charge of the nanoparticles and their colloidal stability.

-

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks related to the application of this compound in LNP-based drug delivery.

Caption: LNP Formulation Workflow.

Caption: LNP Intracellular Delivery Pathway.

References

- 1. LP01 & Analogues for Drug Delivery | BroadPharm [broadpharm.com]

- 2. kinampark.com [kinampark.com]

- 3. Physicochemical characterization techniques for solid lipid nanoparticles: principles and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Single Administration of CRISPR/Cas9 Lipid Nanoparticles Achieves Robust and Persistent In Vivo Genome Editing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physicochemical properties of lipid nanoparticles: effect of lipid and surfactant composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

An In-depth Technical Guide to CCD Lipid01 (CAS: 1799316-64-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCD Lipid01, also known by its synonyms LP-01 and CIN-16645, is a state-of-the-art ionizable cationic lipid integral to the advancement of nucleic acid-based therapeutics.[1][2][3][4] With the CAS number 1799316-64-5, this synthetic lipid has garnered significant attention for its efficacy in forming lipid nanoparticles (LNPs) that serve as delivery vehicles for a range of bioactive molecules, most notably messenger RNA (mRNA) and small interfering RNA (siRNA). Its unique chemical structure allows for efficient encapsulation of genetic material and facilitates its delivery and release into the cytoplasm of target cells, a critical step for therapeutic action. This guide provides a comprehensive overview of the technical properties and applications of this compound, offering valuable insights for researchers and professionals in the field of drug development.

Physicochemical Properties

This compound is a complex organic molecule with a chemical formula of C50H93NO9 and a molecular weight of 852.27 g/mol .[2][5][6] Its structure features a tertiary amine headgroup, which is ionizable, and multiple hydrophobic tails. This amphipathic nature is central to its function in LNP formulations. The ionizable headgroup has a pKa of approximately 6.1, a crucial characteristic that allows the LNPs to remain relatively neutral in the bloodstream (at physiological pH ~7.4) and become positively charged in the acidic environment of the endosome.[3][4][7][8][9] This pH-dependent charge transition is fundamental to its mechanism of action.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1799316-64-5 | [1][2][5][6][10][11][12] |

| Synonyms | LP-01, CIN-16645 | [1][2][3][4] |

| Molecular Formula | C50H93NO9 | [2][5][6][12] |

| Molecular Weight | 852.27 g/mol | [2][5][6][12] |

| Appearance | Colorless to light yellow liquid/oil | [6][11][12] |

| pKa | ~6.1 | [3][4][7][8][9] |

Table 2: Predicted Physicochemical Data

| Property | Value | Reference(s) |

| Boiling Point | 795.4 ± 60.0 °C | [11] |

| Density | 0.969 ± 0.06 g/cm³ | [6][11] |

| LogP | 15.5 | [12] |

Mechanism of Action in Gene Delivery

The primary function of this compound is to facilitate the delivery of nucleic acids into the cytoplasm of target cells. This is achieved through its incorporation into LNPs, which are typically composed of the ionizable lipid, a helper phospholipid (like DSPC), cholesterol, and a PEGylated lipid.

The delivery process can be broken down into the following key stages:

-

Encapsulation: At a low pH during formulation, the tertiary amine of this compound is protonated, allowing it to electrostatically interact with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to efficient encapsulation within the LNP core.

-

Systemic Circulation: Once administered, the LNPs circulate in the bloodstream. The PEGylated lipid component provides a hydrophilic shield, reducing opsonization and clearance by the mononuclear phagocyte system, thereby increasing circulation time. At physiological pH, the near-neutral surface charge of the LNP minimizes non-specific interactions with blood components.

-

Cellular Uptake: LNPs are primarily taken up by cells through endocytosis.

-

Endosomal Escape: Inside the cell, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops. This acidic environment protonates the this compound, leading to a net positive charge on the LNP. This positive charge facilitates the disruption of the endosomal membrane through interactions with negatively charged lipids in the endosomal membrane, leading to the release of the nucleic acid payload into the cytoplasm.

Caption: Cellular uptake and endosomal escape of a this compound-containing LNP.

Experimental Protocols

Synthesis of this compound

The following is a representative synthetic scheme based on information from related patents and general organic synthesis principles, as a detailed step-by-step protocol is not publicly available.

The synthesis of this compound, or (9Z,12Z)-3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-((((3-(diethylamino)propoxy)carbonyl)oxy)methyl)propyl octadeca-9,12-dienoate, is a multi-step process involving the assembly of its core components: the linoleate (B1235992) tail, the glycerol (B35011) backbone, the dioctyloxy-butanoyl group, and the diethylamino-propoxy-carbonyl headgroup.

Materials:

-

Solketal

-

Linoleoyl chloride

-

4,4-Bis(octyloxy)butanoic acid

-

3-(Diethylamino)-1-propanol

-

Phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene)

-

DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agents

-

DMAP (4-Dimethylaminopyridine)

-

Appropriate solvents (e.g., Dichloromethane, Diethyl ether, Hexanes)

-

Reagents for deprotection of the acetonide group (e.g., acidic resin)

General Procedure:

-

Esterification of Solketal with Linoleoyl Chloride: Solketal is reacted with linoleoyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the linoleate ester of solketal.

-

Deprotection: The acetonide protecting group of the resulting ester is removed under acidic conditions to yield the corresponding diol.

-

Selective Acylation: The primary alcohol of the diol is selectively acylated with 4,4-bis(octyloxy)butanoic acid using a coupling agent like DCC and a catalyst such as DMAP.

-

Formation of the Carbonate: 3-(Diethylamino)-1-propanol is reacted with phosgene or a phosgene equivalent to form the corresponding chloroformate.

-

Final Coupling: The secondary alcohol of the glycerol backbone is then reacted with the chloroformate from the previous step to form the final product, this compound.

-

Purification: The final product is purified using column chromatography on silica (B1680970) gel.

Caption: A representative workflow for the synthesis of this compound.

Formulation of Lipid Nanoparticles (LNPs)

A common method for formulating LNPs containing this compound is through microfluidic mixing.[13]

Materials:

-

This compound (LP-01)

-

1,2-distearoyl-sn-glycero-3-PC (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

Nucleic acid (e.g., mRNA)

-

Ethanol (B145695) (absolute)

-

Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device

Protocol:

-

Preparation of Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol to achieve a desired molar ratio (e.g., 50:10:38.5:1.5).

-

Preparation of Nucleic Acid Solution: Dissolve the nucleic acid in the sodium acetate buffer.

-

Microfluidic Mixing: Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes and place them on a syringe pump connected to a microfluidic mixing chip. The two solutions are mixed at a specific flow rate ratio (e.g., 3:1 aqueous to organic).

-

Dialysis: The resulting LNP solution is dialyzed against PBS (pH 7.4) to remove the ethanol and exchange the buffer.

-

Sterilization and Storage: The LNP formulation is sterile-filtered and stored at 4°C.

Characterization of LNPs

Parameters to Measure:

-

Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

-

Zeta Potential: Measured to determine the surface charge of the LNPs.

-

Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the dye is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100). Encapsulation efficiency (%) = [(Total RNA) - (Free RNA)] / (Total RNA) x 100.

In Vitro Transfection

Protocol:

-

Cell Culture: Plate target cells in a suitable culture medium and allow them to adhere overnight.

-

Transfection: Add the LNP-encapsulated nucleic acid to the cells at various concentrations.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Assay: Analyze the cells for the desired outcome (e.g., protein expression for mRNA delivery via western blot or ELISA, or gene knockdown for siRNA delivery via qPCR).

In Vivo Biodistribution Studies

Protocol:

-

Animal Model: Utilize an appropriate animal model (e.g., mice).

-

Administration: Administer the LNP formulation via the desired route (e.g., intravenous injection).

-

Imaging/Tissue Collection: At various time points post-administration, either image the animals (if using a reporter gene like luciferase) or euthanize them and collect organs of interest.

-

Analysis: Quantify the amount of delivered nucleic acid or the expression of the reporter protein in the collected tissues.

Applications in Drug Development

This compound is a key enabling technology for a wide range of therapeutic applications, including:

-

Vaccines: Encapsulation of mRNA encoding viral antigens to elicit a robust immune response, as exemplified by the COVID-19 mRNA vaccines.

-

Gene Therapy: Delivery of mRNA to express a functional protein to treat genetic disorders.

-

Gene Editing: Co-delivery of mRNA encoding a nuclease (e.g., Cas9) and a guide RNA for CRISPR-based gene editing.[7]

-

RNA Interference (RNAi): Delivery of siRNA to silence the expression of disease-causing genes.

Conclusion

This compound (CAS: 1799316-64-5) is a highly effective and versatile ionizable cationic lipid that has become a cornerstone of modern nucleic acid delivery systems. Its well-defined physicochemical properties, particularly its pH-responsive nature, are key to its success in overcoming the cellular barriers to gene delivery. The experimental protocols outlined in this guide provide a framework for the synthesis, formulation, and evaluation of this compound-based lipid nanoparticles. As research in the field of genetic medicine continues to expand, the importance of advanced delivery vehicles built upon lipids like this compound will undoubtedly grow, paving the way for new and innovative therapies.

References

- 1. A fluorinated ionizable lipid improves the mRNA delivery efficiency of lipid nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. WO2015095340A1 - Lipids and lipid compositions for the delivery of active agents - Google Patents [patents.google.com]

- 5. Synthesis of novel cholesterol-based ionizable lipids for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 7. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biodistribution and metabolism studies of lipid nanoparticle-formulated internally [3H]-labeled siRNA in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biodistribution of lipid nanoparticle, eGFP mRNA and translated protein following subcutaneous administration in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Chemical Design Strategy of Ionizable Lipids for In Vivo mRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: CCD Lipid01 for Nucleic Acid Delivery

Disclaimer: Information regarding a specific entity named "CCD Lipid01" is not widely available in public scientific literature. This document serves as a representative technical guide based on the well-established principles of ionizable cationic lipids used in lipid nanoparticle (LNP) technology for nucleic acid delivery. The data and protocols presented herein are illustrative examples derived from common practices in the field and should be adapted and optimized for specific applications.

Introduction to this compound

This compound is a novel, biodegradable ionizable cationic lipid designed for the efficient encapsulation and intracellular delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA).[] Its structure incorporates a tertiary amine head group, which is readily protonated in the acidic environment of the endosome, and biodegradable ester linkages in its lipid tails. This pH-sensitive charge and biodegradability are key to its function, facilitating both nucleic acid complexation during formulation and effective endosomal escape and subsequent clearance from the body.[]

Lipid nanoparticles (LNPs) are a leading non-viral vector for nucleic acid delivery, offering advantages like high stability, low toxicity, and significant delivery efficiency.[2][3][4] The success of LNP-based mRNA vaccines for COVID-19 has underscored the critical role of ionizable lipids in modern therapeutics.[5][6] These specialized lipids are central to protecting the nucleic acid cargo and enabling its release into the cytoplasm where it can be translated into protein or exert its gene-silencing effects.[6][7]

Mechanism of Action

The delivery of nucleic acids to the cytoplasm via this compound-based LNPs involves several key steps:

-

Encapsulation: During formulation at a low pH (e.g., pH 4.0), the tertiary amine of this compound becomes protonated (positively charged). This allows for electrostatic interaction with the negatively charged phosphate (B84403) backbone of the nucleic acid, leading to efficient encapsulation within the LNP core.[6]

-

Circulation and Cellular Uptake: After formulation and buffer exchange to a physiological pH of 7.4, the surface of the LNP becomes nearly neutral as this compound is deprotonated. This neutrality reduces non-specific interactions with plasma proteins, prolonging circulation time.[8] LNPs are typically taken up by cells through endocytosis.

-

Endosomal Escape: Once inside the cell, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops to around 5.0-6.0.[] This acidic environment protonates this compound again, giving it a positive charge. It is hypothesized that the now-cationic this compound interacts with anionic lipids in the endosomal membrane, disrupting the membrane integrity and facilitating the release of the nucleic acid payload into the cytoplasm.[] This is a critical and often rate-limiting step in nucleic acid delivery.[10][11]

Caption: Mechanism of this compound LNP-mediated nucleic acid delivery.

Quantitative Data

The performance of this compound is evaluated through the physicochemical properties of the formulated LNPs and their biological efficacy.

Table 1: LNP Formulation and Physicochemical Properties

This table summarizes a typical formulation of this compound-based LNPs for mRNA delivery and their resulting characteristics. The formulation uses a standard four-component lipid blend.[5][12]

| Parameter | Value |

| Lipid Composition (molar ratio) | |

| This compound | 50% |

| DSPC | 10% |

| Cholesterol | 38.5% |

| PEG-DMG 2000 | 1.5% |

| Physicochemical Properties | |

| Mean Particle Size (Z-average) | 85 nm |

| Polydispersity Index (PDI) | 0.05 |

| Zeta Potential (at pH 7.4) | -5.2 mV |

| mRNA Encapsulation Efficiency | >95% |

Table 2: In Vitro Transfection Efficiency

This table shows the relative protein expression from luciferase mRNA delivered by this compound LNPs in different cell lines compared to a control lipid (e.g., MC3).

| Cell Line | This compound LNP (Relative Luminescence Units) | Control LNP (RLU) | Fold Improvement |

| HeLa | 1.8 x 10⁸ | 0.9 x 10⁸ | 2.0x |

| HEK293 | 3.5 x 10⁸ | 1.5 x 10⁸ | 2.3x |

| HepG2 | 2.1 x 10⁷ | 1.1 x 10⁷ | 1.9x |

Table 3: In Vivo Efficacy (Murine Model)

This table presents data from a study in mice, where LNPs encapsulating mRNA for a reporter protein (e.g., human Erythropoietin, hEPO) were administered intravenously. Protein levels in the serum were measured 24 hours post-injection.

| Formulation | Dose (mg/kg) | Serum hEPO (ng/mL) |

| This compound LNP | 0.5 | 15,000 |

| Control LNP | 0.5 | 6,500 |

| Saline Control | N/A | <1 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and evaluation of LNPs.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of LNPs using a microfluidic mixing device, a common method for producing uniform nanoparticles.[13]

Materials:

-

Lipid stock solution: this compound, DSPC, Cholesterol, and PEG-DMG 2000 dissolved in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5) to a total lipid concentration of 25 mM.[14]

-

Aqueous phase: mRNA or siRNA dissolved in a low pH buffer (e.g., 50 mM sodium citrate, pH 4.0).

-

Microfluidic mixing system (e.g., NanoAssemblr).

-

Dialysis or tangential flow filtration (TFF) system for buffer exchange.

Procedure:

-

Prepare the lipid-ethanol solution and the aqueous nucleic acid solution. Ensure all solutions are at room temperature.

-

Set up the microfluidic mixer according to the manufacturer's instructions.

-

Load the lipid solution into one syringe and the aqueous nucleic acid solution into another.

-

Set the flow rate ratio of the aqueous to organic phase to 3:1.

-

Initiate mixing. The rapid mixing of the two streams causes nanoprecipitation, forming the LNPs.[15]

-

Collect the resulting LNP dispersion.

-

Immediately perform buffer exchange against phosphate-buffered saline (PBS), pH 7.4, using dialysis or TFF to remove ethanol and raise the pH.[15]

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Store the LNPs at 4°C for short-term use or -80°C for long-term storage.

References

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Lipid Nanoparticles for Cell-Specific in Vivo Targeted Delivery of Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ionizable Lipids To Optimize RNA-LNP Delivery [cellandgene.com]

- 8. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Foundational Research on CCD Lipid01: A Technical Guide for Drug Development Professionals

Disclaimer: This technical guide synthesizes the available information on CCD Lipid01 and the broader class of cationic lipids used in drug delivery. As of this writing, specific quantitative performance data for this compound, such as pKa, in vitro transfection efficiency, and cytotoxicity (IC50), are not publicly available in peer-reviewed literature or patents. The data presented in the tables are representative values for other well-characterized cationic lipids and are provided for illustrative and comparative purposes.

Introduction to this compound

This compound is a cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of biologically active agents, including messenger RNA (mRNA) and plasmid DNA (pDNA). Its chemical formula is C₅₀H₉₃NO₉, and it has a molecular weight of 852.27 g/mol . Cationic lipids are essential components of non-viral gene delivery systems, playing a crucial role in encapsulating and protecting the nucleic acid cargo, facilitating cellular uptake, and enabling endosomal escape for cytosolic delivery.

The structure of cationic lipids, like this compound, typically consists of a hydrophilic headgroup, a hydrophobic tail, and a linker connecting the two. The positively charged headgroup interacts with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the formation of condensed lipid-nucleic acid complexes. The hydrophobic tails contribute to the self-assembly of these complexes into nanoparticles.

Physicochemical Properties and Formulation

While specific data for this compound is limited, this section outlines the key physicochemical properties relevant to cationic lipids and provides general formulation protocols.

Key Physicochemical Parameters

The performance of a cationic lipid in a drug delivery system is dictated by several key physicochemical parameters. Understanding and optimizing these parameters are critical for the development of safe and effective nanomedicines.

| Parameter | Description | Representative Values for Cationic Lipids |

| pKa | The pH at which the cationic lipid is 50% ionized. A pKa in the range of 6.2-6.7 is often considered optimal for a balance between nucleic acid encapsulation at acidic pH and reduced cytotoxicity at physiological pH. | 6.0 - 7.0 |

| Particle Size | The hydrodynamic diameter of the lipid nanoparticles. A size range of 80-150 nm is generally preferred for in vivo applications to avoid rapid clearance and facilitate cellular uptake. | 80 - 200 nm |

| Polydispersity Index (PDI) | A measure of the heterogeneity of particle sizes in a sample. A PDI value below 0.2 indicates a monodisperse and stable formulation. | < 0.2 |

| Zeta Potential | The measure of the surface charge of the nanoparticles. A positive zeta potential facilitates interaction with the negatively charged cell membrane but can also lead to toxicity. | +20 to +60 mV |

| Encapsulation Efficiency (%) | The percentage of the nucleic acid cargo that is successfully encapsulated within the lipid nanoparticles. | > 90% |

| In Vitro Transfection Efficiency (%) | The percentage of cells that successfully express the protein encoded by the delivered nucleic acid in a cell culture experiment. | 60 - 90% (cell type dependent) |

| Cytotoxicity (IC50) | The concentration of the lipid or LNP that causes 50% inhibition of cell growth or viability. | Varies widely depending on the lipid and cell type |

Lipid Nanoparticle Formulation

Lipid nanoparticles are typically formed by the rapid mixing of a lipid solution in an organic solvent (e.g., ethanol) with an aqueous solution containing the nucleic acid cargo at an acidic pH. Microfluidic mixing is a common and reproducible method for LNP production.

Workflow for LNP Formulation using Microfluidics

Caption: Workflow for Lipid Nanoparticle (LNP) formulation using a microfluidic mixing approach.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization and evaluation of cationic lipid-based nanoparticles.

LNP Formulation via Microfluidic Mixing

Objective: To formulate lipid nanoparticles encapsulating a nucleic acid cargo.

Materials:

-

Cationic lipid (e.g., this compound)

-

Helper lipid (e.g., DOPE or DSPC)

-

Cholesterol

-

PEG-lipid (e.g., DMG-PEG 2000)

-

Ethanol (200 proof, RNase-free)

-

Nucleic acid (mRNA or pDNA)

-

Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)

-

Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

-

Microfluidic mixing system

Protocol:

-

Prepare a stock solution of the lipid mixture in ethanol. The molar ratio of the lipids (cationic lipid:helper lipid:cholesterol:PEG-lipid) should be optimized, with a common starting ratio being 50:10:38.5:1.5.

-

Dissolve the nucleic acid in the citrate buffer to the desired concentration.

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

-

Set the flow rate ratio (aqueous:organic) typically to 3:1 and the total flow rate as recommended for the specific microfluidic device.

-

Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids around the nucleic acid, forming LNPs.

-

Collect the resulting LNP suspension.

-

Immediately dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.

-

After dialysis, pass the LNP solution through a 0.22 µm sterile filter.

-

Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Particle Size and Zeta Potential Measurement

Objective: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the LNPs.

Materials:

-

LNP formulation

-

Deionized water or PBS (pH 7.4)

-

Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer

Protocol:

-

Dilute a small aliquot of the LNP formulation in deionized water or PBS to an appropriate concentration for DLS analysis (typically to achieve a count rate between 100 and 500 kcps).

-

Equilibrate the sample to the desired temperature (usually 25°C).

-

For particle size and PDI measurement, perform DLS analysis. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles and correlates this to their size.

-

For zeta potential measurement, perform electrophoretic light scattering (ELS). The instrument applies an electric field across the sample and measures the velocity of the particles, from which the zeta potential is calculated.

-

Record the Z-average diameter, PDI, and zeta potential values.

Encapsulation Efficiency Determination (RiboGreen Assay)

Objective: To quantify the amount of RNA encapsulated within the LNPs.

Materials:

-

LNP-RNA formulation

-

RiboGreen RNA quantitation reagent and buffer

-

Triton X-100 (1% v/v in TE buffer)

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

Fluorometric plate reader

Protocol:

-

Prepare a standard curve of the free RNA in TE buffer.

-

Prepare two sets of dilutions for the LNP-RNA sample in TE buffer.

-

To one set of dilutions, add Triton X-100 to lyse the LNPs and release the encapsulated RNA (total RNA).

-

To the other set of dilutions, add TE buffer without the detergent (free RNA).

-

Add the RiboGreen reagent to all standards and samples.

-

Incubate in the dark for 5 minutes.

-

Measure the fluorescence intensity at an excitation of ~480 nm and an emission of ~520 nm.

-

Calculate the concentration of total RNA and free RNA in the samples using the standard curve.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] * 100

In Vitro Transfection and Protein Expression Assay

Objective: To evaluate the ability of the LNPs to deliver functional mRNA into cells, leading to protein expression.

Materials:

-

Cell line (e.g., HEK293, HeLa)

-

Complete cell culture medium

-

LNP-mRNA formulation (encoding a reporter protein like luciferase or GFP)

-

96-well cell culture plates

-

Luciferase assay reagent or fluorescence microscope

Protocol:

-

Seed the cells in a 96-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

Incubate the cells overnight.

-

On the day of transfection, dilute the LNP-mRNA formulation in a serum-free medium to the desired final concentrations.

-

Remove the old medium from the cells and add the LNP-containing medium.

-

Incubate the cells for 4-6 hours.

-

Replace the transfection medium with a complete culture medium.

-

Incubate for another 24-48 hours.

-

If using luciferase-encoding mRNA, lyse the cells and measure the luminescence using a luciferase assay reagent and a luminometer.

-

If using GFP-encoding mRNA, visualize the protein expression using a fluorescence microscope.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of the LNP formulation on a given cell line.

Materials:

-

Cell line

-

Complete cell culture medium

-

LNP formulation

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of the LNP formulation in a complete culture medium.

-

Remove the old medium from the cells and add the LNP dilutions. Include untreated cells as a control.

-

Incubate for 24-72 hours.

-

Add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm.

-

Calculate the cell viability as a percentage of the untreated control.

-

Determine the IC50 value, which is the concentration of the LNP that results in 50% cell viability.

Cellular Uptake and Intracellular Trafficking

The delivery of nucleic acids to the cytosol is a multi-step process involving cellular uptake, endosomal trafficking, and endosomal escape.

Cellular Uptake Mechanisms

Cationic LNPs are primarily taken up by cells through endocytosis. The positively charged surface of the LNPs interacts with the negatively charged proteoglycans on the cell surface, promoting internalization. The specific endocytic pathway can vary depending on the cell type and LNP properties and can include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

Endosomal Escape

Once inside the cell, the LNPs are enclosed within endosomes. For the nucleic acid cargo to be effective, it must be released from the endosome into the cytoplasm before the endosome fuses with a lysosome, where the cargo would be degraded. Cationic lipids play a crucial role in endosomal escape through the "proton sponge" effect and/or membrane fusion.

The Proton Sponge Effect and Endosomal Escape

The In Vitro Application of CCD Lipid01 for mRNA Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in vitro applications of CCD Lipid01, a novel cationic lipid designed for the efficient delivery of biologically active agents to cells. Its primary application is in the formulation of Lipid Nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). This document details the physicochemical properties of this compound-based LNPs, comprehensive experimental protocols for their formulation and application in cell culture, and the cellular mechanisms involved in delivery.

Introduction to this compound

This compound, also known as LP-01, is a cationic lipid developed for its utility in forming lipid nanoparticles that can encapsulate and deliver nucleic acids, such as mRNA and siRNA, to cells.[1][2] Its chemical structure is detailed in patent WO2015095340A1, where it is listed as compound Example 1-18 .[3] As a cationic lipid, its positively charged headgroup facilitates the encapsulation of negatively charged nucleic acids and promotes interaction with the cell membrane, initiating uptake.[3] this compound is a key component of advanced drug delivery systems and is notably used in the formulation of Intellia Therapeutics' clinical candidates for in vivo gene editing.[4][5]

Physicochemical Properties of this compound-based LNPs

The performance of a lipid nanoparticle system is defined by its physical and chemical characteristics. Key parameters for LNPs formulated with this compound (Example 1-18), a helper lipid (DSPC), cholesterol, and a PEGylated lipid are detailed in the patent literature.[3] These characteristics are crucial for ensuring stability, reproducibility, and efficient transfection.

Table 1: In Vitro Characterization of LNP Formulation Containing this compound (Example 1-18) [3]

| Parameter | Value | Description |

| Particle Size (Z-average) | 94 nm | The mean hydrodynamic diameter of the nanoparticles, critical for cellular uptake. |

| Polydispersity Index (PDI) | 0.13 | A measure of the heterogeneity of particle sizes in the mixture. A lower PDI indicates a more uniform particle population. |

| % Encapsulation | 97% | The percentage of the nucleic acid cargo that is successfully entrapped within the lipid nanoparticles. |

Data extracted from "Table 3: in vitro data on selected examples" in patent WO2015095340A1 for compound Example 1-18.[3]

Experimental Protocols

The following sections provide detailed methodologies for the formulation of this compound-based LNPs and their subsequent use for in vitro mRNA transfection.

Protocol for LNP Formulation via Microfluidics

This protocol describes the preparation of mRNA-loaded LNPs using a microfluidic mixing system, which allows for rapid and reproducible formulation with controlled particle size.

Materials:

-

This compound (Example 1-18)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

Messenger RNA (mRNA) encoding a reporter gene (e.g., EGFP, Luciferase)

-

Ethanol (200 proof, molecular biology grade)

-

Citrate Buffer (100 mM, pH 3.0)

-

Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

-

Microfluidic mixing device (e.g., NanoAssemblr®)

-

Dialysis device (e.g., Slide-A-Lyzer™ G2 Dialysis Cassettes, 10K MWCO)

Procedure:

-

Preparation of Lipid Stock Solution (Organic Phase):

-

Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in 100% ethanol.

-

Combine the lipid stock solutions in an ethanol-based solvent to achieve a final molar ratio of 50:10:38.5:1.5 (this compound : DSPC : Cholesterol : DMG-PEG 2000).

-

Ensure the total lipid concentration in the final solution is between 10-20 mg/mL. Vortex thoroughly to ensure a homogenous mixture.

-

-

Preparation of mRNA Solution (Aqueous Phase):

-

Dilute the stock mRNA in 100 mM Citrate Buffer (pH 3.0) to a suitable concentration (e.g., 0.1-0.5 mg/mL).

-

Ensure all buffers and equipment used for mRNA handling are RNase-free.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into the organic phase inlet port.

-

Load the mRNA-citrate buffer solution into the aqueous phase inlet port.

-

Set the flow rate ratio (Aqueous:Organic) to 3:1.

-

Set the total flow rate to a range of 10-20 mL/min.

-

Initiate the mixing process. The two streams will converge in the microfluidic cartridge, leading to rapid nanoprecipitation and self-assembly of the LNPs.

-

Collect the resulting LNP solution from the outlet port.

-

-

Buffer Exchange and Purification:

-

To neutralize the formulation and remove excess ethanol, perform a buffer exchange against PBS (pH 7.4).

-

Transfer the collected LNP solution to a pre-soaked dialysis cassette.

-

Perform dialysis against 1X PBS at 4°C for at least 18 hours, with at least two changes of the dialysis buffer.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

Determine the final LNP concentration and encapsulation efficiency using a fluorescent nucleic acid stain (e.g., RiboGreen™ assay).

-

Store the purified LNPs at 4°C for short-term use (1-2 weeks) or at -80°C for long-term storage.

-

Protocol for In Vitro Transfection of Adherent Cells

This protocol outlines the steps for transfecting cultured adherent mammalian cells with the formulated this compound-LNPs.

Materials:

-

Purified this compound-mRNA-LNPs

-

Adherent cells (e.g., HEK293T, HeLa, or primary T-cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well, 24-well, or 6-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding:

-

The day before transfection, seed the target cells in a tissue culture plate at a density that will result in 70-90% confluency at the time of transfection.

-

Incubate the cells overnight at 37°C and 5% CO₂.

-

-

Transfection:

-

On the day of transfection, thaw the mRNA-LNP formulation at room temperature if frozen.

-

Dilute the mRNA-LNPs to the desired final concentration (e.g., 50-500 ng of mRNA per well for a 24-well plate) in pre-warmed complete cell culture medium. Mix gently by pipetting.

-

Aspirate the old medium from the cells.

-

Add the LNP-containing medium to the cells.

-

Return the plate to the incubator and incubate for 24-72 hours.

-

-

Analysis of Transfection Efficiency:

-

After the incubation period, assess the expression of the delivered mRNA.

-

If a fluorescent reporter like GFP was used, visualize the cells using a fluorescence microscope. Quantify the percentage of fluorescent cells and the mean fluorescence intensity using flow cytometry.

-

If a reporter like Luciferase was used, lyse the cells and measure the luminescent signal using a plate reader and an appropriate luciferase assay kit.

-

Cellular Uptake and Mechanism of Action

The delivery of mRNA into the cytoplasm via this compound-based LNPs involves several key cellular processes. While this compound does not directly modulate a specific signaling pathway in the traditional sense, it orchestrates a sequence of events that constitutes the delivery pathway.

The process begins with the endocytosis of the LNP. The positively charged surface of the LNP interacts with the negatively charged cell membrane, promoting uptake. Once inside the cell, the LNP is enclosed within an endosome. As the endosome matures, its internal environment becomes increasingly acidic due to proton pumps. This acidification is a critical step; the ionizable this compound becomes protonated, acquiring a positive charge. This charge facilitates the disruption of the endosomal membrane through interaction with anionic lipids present in the endosomal membrane, leading to the release of the mRNA payload into the cytoplasm.[4] Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the protein of interest.

Visualizations

Experimental Workflows & Signaling Pathway

Caption: Workflow for mRNA-LNP formulation using microfluidics.

Caption: Workflow for in vitro transfection of adherent cells.

Caption: Cellular pathway for LNP-mediated mRNA delivery.

References

- 1. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 2. WO2015095340A1 - Lipids and lipid compositions for the delivery of active agents - Google Patents [patents.google.com]

- 3. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols | MDPI [mdpi.com]

- 4. WO2018089540A1 - Stabilized formulations of lipid nanoparticles - Google Patents [patents.google.com]

- 5. US20180000953A1 - Lipid nanoparticle compositions - Google Patents [patents.google.com]

A-Z Guide to Stability and Storage of Novel Lipids in Pharmaceutical Development: A Framework for "CCD Lipid01"

Disclaimer: No public data exists for a substance specifically named "CCD Lipid01." This guide provides a comprehensive framework based on established principles and regulatory guidelines for determining the stability and storage conditions of a novel lipid intended for pharmaceutical use. The principles and methodologies described herein are applicable to any new lipid entity, referred to hypothetically as "this compound."

Introduction

The chemical and physical stability of lipids is a critical determinant of the safety, efficacy, and shelf life of lipid-based drug delivery systems.[1][2] Lipids are susceptible to degradation through pathways such as oxidation and hydrolysis, which can compromise the quality of the final drug product.[3] Therefore, a thorough understanding and characterization of a novel lipid's stability profile are paramount during drug development. This guide outlines the essential studies and considerations for establishing the stability and appropriate storage conditions for a new lipid entity like "this compound," in line with international regulatory expectations.[4][5]

Factors Influencing Lipid Stability

Several environmental factors can impact the stability of lipids:

-

Temperature: Elevated temperatures can accelerate the rates of chemical degradation reactions, such as hydrolysis and oxidation.[3][6]

-

Humidity: The presence of moisture can promote the hydrolysis of ester bonds present in many lipids, leading to the formation of free fatty acids and other degradants.[3][6]

-

Light: Exposure to UV or visible light can initiate photo-oxidative degradation, particularly in unsaturated lipids.[6]

-

Oxygen: The presence of oxygen is a key factor in lipid oxidation, a complex process that can lead to rancidity and the formation of reactive species.[3]

-

pH: The pH of the surrounding environment can influence the rate of hydrolysis.[6]

Experimental Protocols for Stability Assessment

A systematic approach to stability testing is required to define a re-test period and recommend storage conditions.[4][7] This typically involves a combination of formal stability studies and forced degradation studies.

Forced degradation studies are designed to identify the likely degradation products and establish the intrinsic stability of the lipid.[6][7] These studies help in developing and validating stability-indicating analytical methods.

Typical Stress Conditions:

-

Acid/Base Hydrolysis: Incubation of the lipid in acidic and basic solutions to assess its susceptibility to hydrolysis.[6]

-

Oxidation: Exposure to oxidative agents (e.g., hydrogen peroxide) to evaluate its oxidative stability.[6]

-

Thermal Stress: Exposure to high temperatures (e.g., in 10°C increments above the accelerated testing temperature).[6]

-

Photostability: Exposure to light according to ICH Q1B guidelines.[4][6]

-

Humidity: Exposure to high humidity levels (e.g., 75% RH or greater).[6]

Formal stability studies are conducted on at least three primary batches of the lipid to establish a re-test period.[4][6][7] The storage conditions and testing frequency are guided by ICH Q1A(R2) guidelines.[4][5][7]

Recommended Storage Conditions for Formal Studies:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

-

Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Testing Frequency:

-

Long-term: Typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4][6]

-

Accelerated: A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[4][6]

Data Presentation: Stability of this compound

The following tables are templates for summarizing stability data for a hypothetical novel lipid, "this compound."

Table 1: Forced Degradation of this compound

| Stress Condition | Duration | Assay (%) | Major Degradants Observed |

| 0.1 N HCl | 24 hours | 95.2 | Free Fatty Acid A, Lyso-lipid B |

| 0.1 N NaOH | 12 hours | 88.5 | Free Fatty Acid A, Lyso-lipid B |

| 3% H₂O₂ | 24 hours | 92.1 | Oxidized Lipid C, Aldehyde D |

| 60°C | 7 days | 98.1 | Minor degradation products |

| Photostability (ICH Q1B) | 1.2 million lux hours | 99.5 | No significant degradation |

Table 2: Long-Term Stability of this compound (25°C/60%RH)

| Time Point | Appearance | Assay (%) | Purity (%) | Degradation Product X (%) |

| 0 Months | White Powder | 100.1 | 99.9 | < 0.05 |

| 3 Months | White Powder | 99.8 | 99.9 | < 0.05 |

| 6 Months | White Powder | 99.9 | 99.8 | 0.06 |

| 9 Months | White Powder | 99.5 | 99.8 | 0.07 |

| 12 Months | White Powder | 99.6 | 99.7 | 0.08 |

Table 3: Accelerated Stability of this compound (40°C/75%RH)

| Time Point | Appearance | Assay (%) | Purity (%) | Degradation Product X (%) |

| 0 Months | White Powder | 100.1 | 99.9 | < 0.05 |

| 3 Months | White Powder | 98.5 | 99.2 | 0.25 |

| 6 Months | White Powder | 97.2 | 98.5 | 0.51 |

Analytical Methodologies

Validated stability-indicating analytical methods are crucial for accurate assessment.[4]

-

High-Performance Liquid Chromatography (HPLC): Often coupled with detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), HPLC is a powerful tool for separating and quantifying the lipid and its degradation products.[8][9]

-

Gas Chromatography (GC): Useful for analyzing volatile degradation products or for the analysis of fatty acid composition after derivatization.[9]

-

Mass Spectrometry (MS): Provides structural information for the identification of unknown degradation products.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the chemical structure of the lipid and its degradation products.[12]

-

Physical Characterization: Techniques such as Differential Scanning Calorimetry (DSC) for thermal properties and particle size analysis for lipids in formulations are also important.[13][14]

Visualization of Workflows and Pathways

Caption: Workflow for establishing the stability of a novel lipid.

Caption: Potential degradation pathways for a novel lipid.

Caption: Hypothetical role of a lipid in a cellular signaling pathway.

Recommended Storage and Handling

Based on the stability data, appropriate storage and handling conditions can be determined.

-

Saturated Lipids: Generally more stable and can often be stored as powders at ≤ -16°C in a glass container with a teflon closure.[15] Before use, the container should be allowed to reach room temperature before opening to prevent moisture absorption.[15]

-

Unsaturated Lipids: More prone to oxidation and are best stored in a suitable organic solvent at -20°C ± 4°C under an inert atmosphere (argon or nitrogen).[15] These solutions should be stored in glass containers with teflon-lined closures and should not be stored in plastic containers.[15]

-

Protection from Light and Oxygen: For sensitive lipids, packaging in amber containers and blanketing with an inert gas can mitigate degradation. The inclusion of antioxidants may also be considered for lipid-based formulations.[1]

By following this comprehensive framework, researchers and drug development professionals can thoroughly characterize the stability of a novel lipid such as "this compound" and establish appropriate storage conditions, ensuring the quality and integrity of the substance for its intended pharmaceutical application.

References

- 1. researchgate.net [researchgate.net]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. researchgate.net [researchgate.net]

- 4. database.ich.org [database.ich.org]

- 5. ICH Official web site : ICH [ich.org]

- 6. snscourseware.org [snscourseware.org]

- 7. pharma.gally.ch [pharma.gally.ch]

- 8. A versatile, quantitative analytical method for pharmaceutical relevant lipids in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ANALYSIS OF LIPIDS [people.umass.edu]

- 10. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijpsr.com [ijpsr.com]

- 13. Studies on the lipase-induced degradation of lipid-based drug delivery systems. Part II - Investigations on the mechanisms leading to collapse of the lipid structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. avantiresearch.com [avantiresearch.com]

Reconstitution Protocol for Lyophilized CCD Lipid01: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reconstitution protocol for lyophilized CCD Lipid01, a cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic agents such as mRNA and siRNA.[1][2][3][4] This document outlines detailed methodologies, data presentation in tabular format, and visual workflows to ensure accurate and reproducible results in research and drug development settings.

Introduction to this compound

This compound is a cationic lipid that plays a crucial role in the efficacy of lipid nanoparticles as a drug delivery vehicle.[1][2][4] Its primary function is to electrostatically interact with and encapsulate negatively charged payloads like nucleic acids. The positive charge of this compound at acidic pH facilitates this encapsulation process and aids in the endosomal escape of the payload into the cytoplasm of target cells, a critical step for therapeutic effect.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1799316-64-5 | --INVALID-LINK-- |